molecular formula C16H18N2O2 B7950010 (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester

(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester

Cat. No.: B7950010
M. Wt: 270.33 g/mol
InChI Key: PRGWXRXVMOOPKN-OAHLLOKOSA-N
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Description

(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester is a chiral compound with significant importance in various fields of chemistry and biology This compound is known for its unique structural features, which include an amino group, a phenyl ring, and a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester typically involves the reaction of (S)-2-amino-2-phenylethanol with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds through the formation of a carbamate intermediate, which is then converted to the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures consistent product quality. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the benzyl ester group.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: These compounds share the phenethylamine core structure and are known for their biological activity.

    Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.

Uniqueness

(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester is unique due to its chiral nature and the presence of both amino and ester functional groups

Properties

IUPAC Name

benzyl N-[(2S)-2-amino-2-phenylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGWXRXVMOOPKN-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@H](C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653972
Record name Benzyl [(2S)-2-amino-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84477-93-0
Record name Benzyl [(2S)-2-amino-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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